Methyl 5-amino-4-cyanothiophene-2-carboxylate

Overview

Description

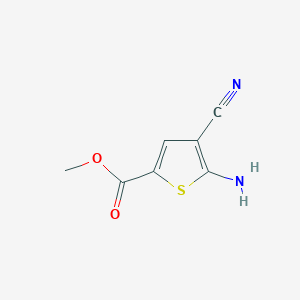

Methyl 5-amino-4-cyanothiophene-2-carboxylate (CAS: 98257-18-2) is a thiophene derivative characterized by a cyano group at position 4, an amino group at position 5, and a methyl ester at position 2 of the heterocyclic ring. This compound has been utilized as a key intermediate in synthesizing bivalent salts of ranelic acid, which are relevant in pharmaceutical applications .

Biological Activity

Methyl 5-amino-4-cyanothiophene-2-carboxylate (M5A4CTC) is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of M5A4CTC, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

M5A4CTC belongs to a class of compounds known as thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. The presence of amino and cyano functional groups enhances its reactivity and biological potential. Its chemical structure is represented as follows:

The biological activity of M5A4CTC can be attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : M5A4CTC has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition may lead to altered drug metabolism, impacting the pharmacokinetics of co-administered medications.

- Anticancer Activity : The compound's structural features suggest it could act as an anticancer agent by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. Research indicates that similar thiophene derivatives have demonstrated promising results against various cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest that M5A4CTC may exhibit antimicrobial activity, potentially inhibiting bacterial growth through disruption of cell membrane integrity or inhibition of essential bacterial enzymes .

Anticancer Studies

Recent investigations into the anticancer properties of M5A4CTC reveal its potential efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes the findings from cytotoxicity assays:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| M5A4CTC | MCF-7 | 0.023 | 19.3 |

| M5A4CTC | MDA-MB-231 | 0.056 | 3.7 |

These results indicate that M5A4CTC exhibits significant antiproliferative activity, particularly against the MCF-7 cell line, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Studies

In antimicrobial assays, M5A4CTC was evaluated for its effectiveness against common pathogens. The results indicated moderate activity against several bacterial strains, with specific attention to its Minimum Inhibitory Concentration (MIC):

| Pathogen | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

This data suggests that M5A4CTC could serve as a candidate for further development into antimicrobial agents .

Comparative Analysis with Similar Compounds

M5A4CTC shares structural similarities with other thiophene derivatives, which have been studied for their biological activities. A comparison table is provided below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 3-amino-4-cyanothiophene-2-carboxylate | 102123-28-4 | Different amino positioning; explored for similar activities |

| Methyl 4-amino-5-cyanothiophene-2-carboxylate | 648412-51-5 | Exhibits notable antimicrobial properties |

| This compound | 98257-18-2 | Unique dual functionality enhancing biological interactions |

This comparative analysis highlights the distinctiveness of M5A4CTC due to its specific arrangement of functional groups, which may confer unique biological properties not found in closely related compounds.

Scientific Research Applications

Scientific Research Applications

Methyl 5-amino-4-cyanothiophene-2-carboxylate has found applications in several key areas:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical modifications, facilitating the development of new compounds.

- Reactivity Studies : The compound undergoes multiple reactions such as oxidation, reduction, and substitution, which are critical for synthesizing derivatives with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effective inhibition against bacteria like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported in the low micromolar range. The proposed mechanism involves inhibition of bacterial enzymes and disruption of cell membranes.

- Anticancer Properties : The compound has also been investigated for its anticancer potential. It has shown efficacy in inducing apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Cytotoxicity assessments using the MTT assay revealed IC50 values indicating potent antiproliferative effects.

Medicine

- Therapeutic Potential : Due to its biological activities, this compound is being explored for therapeutic uses in treating infections and cancer. Its dual functionality as both an amino and cyano derivative allows for versatile interactions with biological targets.

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. The results demonstrated significant antibacterial activity with MIC values comparable to established antibiotics.

- Cancer Research : In a study featured in Cancer Letters, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for Methyl 5-amino-4-cyanothiophene-2-carboxylate, and how do reaction parameters affect yield?

The Gewald reaction is a foundational method for synthesizing substituted thiophenes. For this compound, a typical approach involves condensation of methyl acetoacetate with malononitrile and sulfur in ethanol under reflux, catalyzed by triethylamine . Reaction conditions such as solvent choice (e.g., ethanol vs. 1,4-dioxane), temperature (reflux vs. microwave irradiation), and stoichiometry of reagents significantly impact yield and purity. For example, prolonged heating (5–6 hours) improves cyclization but may degrade thermally sensitive intermediates. Optimization studies suggest yields of 60–75% under standard conditions, with purity confirmed via HPLC and elemental analysis .

Q. Advanced: How can structural ambiguities in crystallographic data for this compound be resolved during refinement?

Crystallographic refinement of this compound may encounter challenges like twinning, disorder, or weak diffraction. SHELX programs (e.g., SHELXL) are robust for small-molecule refinement, offering tools to model anisotropic displacement parameters and hydrogen bonding networks . For disordered regions, PART instructions in SHELXL can split atoms into multiple positions. WinGX provides a graphical interface for validating geometric parameters (e.g., bond lengths, angles) against databases like Cambridge Structural Database (CSD) . Advanced users may employ Bayesian statistics in PLATON to detect outliers in displacement ellipsoids .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Essential techniques include:

- ¹H/¹³C NMR : The amino group (–NH₂) typically resonates at δ 5.5–6.5 ppm (¹H), while the cyano (–CN) and ester (–COOCH₃) groups appear at δ 110–120 ppm (¹³C) and δ 165–170 ppm (¹³C), respectively .

- IR Spectroscopy : Stretching vibrations for –NH₂ (~3400 cm⁻¹), –CN (~2200 cm⁻¹), and ester C=O (~1700 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 211.23 g/mol) with fragmentation patterns reflecting loss of –COOCH₃ or –CN groups .

Table 1: Representative Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 6.82 (s, 1H, thiophene-H3) | |

| ¹³C NMR | δ 162.1 (C=O), 116.9 (CN) | |

| IR | 2215 cm⁻¹ (C≡N stretch) |

Q. Advanced: How do electron-withdrawing substituents (e.g., –CN, –COOCH₃) influence reactivity in further functionalization?

The –CN and –COOCH₃ groups activate the thiophene ring toward electrophilic substitution at the 3-position due to their electron-withdrawing effects. For example, nitration or halogenation reactions require controlled conditions to avoid over-substitution. Computational studies (DFT) suggest the amino group (–NH₂) enhances nucleophilic attack at the 5-position, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura) . However, competing side reactions (e.g., ester hydrolysis under basic conditions) necessitate pH monitoring and inert atmospheres .

Q. Basic: What are common pitfalls in achieving regioselectivity during synthesis, and how can they be addressed?

Regioselectivity challenges arise from competing pathways in cyclization. For example, incomplete sulfur incorporation in the Gewald reaction may yield non-thiophene byproducts. Mitigation strategies include:

- Using stoichiometric sulfur (1.1–1.3 equivalents) .

- Employing microwave-assisted synthesis to reduce reaction time and side products .

- Adding phase-transfer catalysts (e.g., TBAB) to enhance sulfur reactivity in polar solvents .

Q. Advanced: How does thiophene ring puckering affect intermolecular interactions in crystal packing?

Ring puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planarity in the thiophene ring. For this compound, puckering amplitudes (q₂) derived from X-ray data reveal a slight envelope conformation, facilitating π-stacking between adjacent rings. Hydrogen bonding between –NH₂ and ester carbonyl groups stabilizes the lattice, with distances of 2.8–3.0 Å observed in SHELX-refined structures . Molecular dynamics simulations (MD) can predict packing efficiency under varying temperatures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between Methyl 5-amino-4-cyanothiophene-2-carboxylate and its analogs:

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in this compound activates the ring for electrophilic substitution, whereas the cyano group deactivates it, creating regioselective reactivity . In contrast, Methyl 5-phenylthiophene-2-carboxylate lacks such polar substituents, leading to lower chemical versatility .

Crystallographic and Conformational Analysis

Crystallographic tools like SHELX and ORTEP have been widely used to analyze thiophene derivatives . Thiophene derivatives generally adopt planar or slightly puckered conformations, depending on substituent effects.

Properties

IUPAC Name |

methyl 5-amino-4-cyanothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(3-8)6(9)12-5/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPUEEBVMOWLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98257-18-2 | |

| Record name | methyl 5-amino-4-cyanothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.